molecular formula C8H16N2O B14712899 5-Ethyl-2-methyl-1-nitrosopiperidine CAS No. 10546-83-5

5-Ethyl-2-methyl-1-nitrosopiperidine

Cat. No.: B14712899
CAS No.: 10546-83-5
M. Wt: 156.23 g/mol
InChI Key: YRUUIZUNYWSULG-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-1-nitrosopiperidine is a chemical compound with the molecular formula C8H16N2O. It belongs to the class of nitrosamines, which are known for their diverse applications in various fields of science and industry. This compound is characterized by a piperidine ring substituted with ethyl, methyl, and nitroso groups, making it a unique and valuable entity in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methyl-1-nitrosopiperidine typically involves the nitrosation of 5-ethyl-2-methylpiperidine. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is usually performed at low temperatures to ensure the stability of the nitroso group.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale nitrosation reactions with stringent control over temperature, pH, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-methyl-1-nitrosopiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of 5-ethyl-2-methylpiperidine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

5-Ethyl-2-methyl-1-nitrosopiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methyl-1-nitrosopiperidine involves its interaction with molecular targets through the nitroso group. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pathways involved include nitrosation reactions with amino acids, proteins, and nucleic acids, which can result in modifications of their structure and function.

Comparison with Similar Compounds

    5-Ethyl-2-methylpiperidine: Lacks the nitroso group, making it less reactive in nitrosation reactions.

    2-Methyl-1-nitrosopiperidine: Similar structure but without the ethyl group, leading to different chemical properties.

    1-Nitrosopiperidine: Lacks both ethyl and methyl groups, resulting in distinct reactivity and applications.

Uniqueness: 5-Ethyl-2-methyl-1-nitrosopiperidine is unique due to the presence of both ethyl and methyl groups along with the nitroso group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

10546-83-5

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

5-ethyl-2-methyl-1-nitrosopiperidine

InChI

InChI=1S/C8H16N2O/c1-3-8-5-4-7(2)10(6-8)9-11/h7-8H,3-6H2,1-2H3

InChI Key

YRUUIZUNYWSULG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(N(C1)N=O)C

Origin of Product

United States

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